Cloroquinolinas
Chloroquinolines are a class of organic compounds that belong to the quinoline series, featuring a fused six-membered ring system with an additional chlorine atom substituent. These molecules play significant roles in various applications due to their unique structural properties and pharmacological activities.
Typically, chloroquinolines exhibit potent antimicrobial activity against a broad spectrum of bacteria, fungi, and even protozoan parasites. They are often utilized as intermediates in the synthesis of other pharmaceuticals, owing to their versatile functionality and ease of modification. Furthermore, these compounds show promise in research related to antiviral agents and anticancer therapies due to their structural diversity.
The chemical structure of chloroquinolines includes a quinoline core with one or more chlorine atoms attached, which can be positioned at various sites on the ring for specific functional requirements. The presence of this halogen enhances the molecule's stability, solubility, and reactivity, making it a valuable tool in organic synthesis and drug development.
In summary, chloroquinolines are versatile compounds with diverse applications in pharmaceuticals, agrochemicals, and research tools, benefiting from their chemical structure and functional properties.

Estrutura | Nome químico | CAS | MF |
---|---|---|---|
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8-Quinolinol,5,6,7-trichloro- | 5541-71-9 | C9H4Cl3NO |
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2-(7-chloroquinolin-4-yl)sulfanylacetic acid | 5429-07-2 | C11H8ClNO2S |
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Quinoline,7-chloro-4-ethoxy- | 5448-52-2 | C11H10ClNO |
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2,4-Dichloro-3-methylquinoline | 56857-97-7 | C10H7Cl2N |
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8-Quinolinol, 5-chloro-3-methyl- | 61380-78-7 | C10H8ClNO |
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2,7-dichloroquinoline | 613-77-4 | C9H5Cl2N |
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4-Chloroquinoline-3-carbonitrile | 69875-49-6 | C10H5ClN2 |
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2,5-Dichloroquinoline | 59412-12-3 | C9H5Cl2N |
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Benzo[b][1,6]naphthyridine, 10-chloro-1,2,3,4-tetrahydro-2-methyl- | 59194-39-7 | C13H13ClN2 |
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Oxazolo[4,5-c]quinolin-2(3H)-one, 8-chloro- | 59851-75-1 | C10H5ClN2O2 |
Literatura Relacionada
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
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Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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